(4-Bromo-3-methylphenyl)boronic acid
CAS No.: 221006-67-3
Cat. No.: VC2025724
Molecular Formula: C7H8BBrO2
Molecular Weight: 214.85 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 221006-67-3 |
---|---|
Molecular Formula | C7H8BBrO2 |
Molecular Weight | 214.85 g/mol |
IUPAC Name | (4-bromo-3-methylphenyl)boronic acid |
Standard InChI | InChI=1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 |
Standard InChI Key | WATLRNVCMDWRNM-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)Br)C)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1)Br)C)(O)O |
Introduction
Fundamental Characteristics and Identification
(4-Bromo-3-methylphenyl)boronic acid is characterized by its distinct molecular structure and specific chemical identifiers. This organoboron compound contains a phenyl ring substituted with a bromine atom and a methyl group, along with a boronic acid functional group that enables its participation in various coupling reactions.
Structural Information and Chemical Identifiers
The compound is precisely identified through multiple chemical nomenclature systems and identification codes as presented in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
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IUPAC Name | (4-bromo-3-methylphenyl)boronic acid |
CAS Registry Number | 221006-67-3 |
Molecular Formula | C₇H₈BBrO₂ |
Molecular Weight | 214.85 g/mol |
InChI | InChI=1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 |
InChIKey | WATLRNVCMDWRNM-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)Br)C)(O)O |
Synthesis and Preparation Methodologies
Various approaches have been developed for synthesizing (4-Bromo-3-methylphenyl)boronic acid, ranging from laboratory-scale preparations to industrial production methods.
Synthetic Routes and Laboratory Preparation
The primary method for synthesizing (4-Bromo-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.
A typical synthetic route follows these general steps:
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Formation of an aryl lithium or Grignard reagent from 4-bromo-3-methylbromobenzene
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Reaction with trimethyl borate at controlled temperature (often -78°C)
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Hydrolysis of the intermediates to yield the boronic acid
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Purification through recrystallization or column chromatography
Industrial Production Methods
On an industrial scale, production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing palladium catalysts and specific reaction conditions to ensure efficient production.
Alternative approaches may include palladium-catalyzed borylation of aryl halides using diboron reagents like bis(pinacolato)diboron, or direct metalation followed by borylation. The choice of method depends on factors including the availability of starting materials, scale requirements, and economic considerations.
Chemical Reactivity and Reaction Mechanisms
The chemical reactivity of (4-Bromo-3-methylphenyl)boronic acid is central to its utility in organic synthesis, particularly in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
(4-Bromo-3-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid component transfers its organic group (in this case, the 4-bromo-3-methylphenyl group) to an organic halide or pseudohalide in the presence of a palladium catalyst and a base.
The reaction conditions typically include:
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Palladium catalysts, such as Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂
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Bases such as potassium carbonate (K₂CO₃), sodium carbonate, or potassium phosphate
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Solvents like toluene, ethanol, THF, or dioxane, often as mixtures with water
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Temperatures ranging from room temperature to reflux, depending on substrate reactivity
Reaction Mechanism of Suzuki-Miyaura Coupling
The mechanism of action of (4-Bromo-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
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Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide coupling partner, forming a palladium-aryl complex.
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Transmetalation: The boronic acid transfers its aryl group (4-bromo-3-methylphenyl) to the palladium complex. This critical step is facilitated by base activation, which either forms a more reactive quaternary borate species or coordinates to the palladium complex.
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Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
The presence of the bromine atom in the 4-position and the methyl group in the 3-position affects the electronic properties of the aryl ring, influencing the reactivity in these coupling reactions.
Other Chemical Transformations
Beyond Suzuki coupling, (4-Bromo-3-methylphenyl)boronic acid can participate in other reactions:
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Oxidation reactions: Using hydrogen peroxide or other oxidizing agents to convert the boronic acid to phenol derivatives.
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Chan-Lam coupling: Formation of C-N, C-O, or C-S bonds through copper-catalyzed coupling with amines, alcohols, or thiols.
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Petasis reaction: Multicomponent reaction with amines and carbonyl compounds.
The versatility of these transformations contributes to the compound's utility as a building block in organic synthesis.
Applications in Scientific Research and Industry
(4-Bromo-3-methylphenyl)boronic acid has diverse applications across multiple fields, including chemistry, biology, medicine, and materials science.
Applications in Organic Synthesis
In synthetic organic chemistry, (4-Bromo-3-methylphenyl)boronic acid serves as an important building block for constructing complex molecules through carbon-carbon bond formation. The compound's utility in Suzuki-Miyaura coupling makes it valuable for synthesizing:
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Pharmaceutical intermediates
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Natural product derivatives
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Functionalized aromatics
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Heterocyclic compounds
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Polymer precursors
The presence of both a boronic acid group and a bromine atom in the same molecule allows for orthogonal reactivity, enabling selective and sequential transformations in multistep syntheses.
Applications in Pharmaceutical Research
In pharmaceutical research, boronic acids, including (4-Bromo-3-methylphenyl)boronic acid, are being investigated for their potential therapeutic properties. They can serve as:
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Key intermediates in the synthesis of bioactive compounds
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Components in boron-containing drugs
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Tools for studying biological processes involving boron
For example, research indicates that boronic acids are being explored for their potential as enzyme inhibitors, particularly for serine proteases and other biological targets.
Applications in Materials Science
In materials science, (4-Bromo-3-methylphenyl)boronic acid contributes to the development of advanced materials through precise molecular engineering. Applications include:
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Synthesis of conjugated polymers for electronic applications
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Development of organic semiconductors
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Creation of fluorescent materials and sensors
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Construction of self-assembled molecular structures
Structural Comparison with Related Compounds
(4-Bromo-3-methylphenyl)boronic acid shares structural features with several related compounds, each with distinct properties and applications.
Comparative Analysis with Structural Analogs
Table 2 presents a comparison between (4-Bromo-3-methylphenyl)boronic acid and structurally related compounds.
Table 2: Comparison of (4-Bromo-3-methylphenyl)boronic acid with Related Compounds
(4-Bromo-3-methylphenyl)boronic acid is unique due to the presence of both a bromine and a methyl group on the phenyl ring in specific positions. This combination of substituents provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.
Structural Features and Reactivity
The positional isomer (3-Bromo-4-methylphenyl)boronic acid differs in its substitution pattern, with the bromine atom at the 3-position and the methyl group at the 4-position . This seemingly minor structural difference significantly affects the electronic distribution in the molecule, altering its reactivity in coupling reactions.
The pinacol ester derivative (2-(4-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a protected version of the boronic acid, offering enhanced stability and different solubility characteristics while maintaining the core structural features necessary for cross-coupling reactions .
The compound is typically supplied with a purity ranging from 95% to 98%, suitable for research and synthetic applications . Most suppliers provide certificates of analysis and safety documentation to accompany their products.
Parameter | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Target Organs | Respiratory system |
Recommended PPE | Dust mask type N95, eye shields, gloves |
These safety guidelines align with the compound's irritant properties and potential respiratory effects. When handling the compound, laboratory personnel should ensure adequate ventilation and use appropriate personal protective equipment.
Recent Research Applications and Developments
Recent scientific literature demonstrates the ongoing utility of (4-Bromo-3-methylphenyl)boronic acid in synthetic organic chemistry and materials science.
Recent Synthetic Applications
A 2024 study published in Pharmaceuticals utilized the Suzuki-Miyaura cross-coupling (SMC) reaction to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with potential antibacterial activity . The researchers successfully employed various aryl boronic acids with a palladium catalyst to produce the desired compounds in moderate to good yields (60-85%).
The synthetic route involved:
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Reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline to form N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
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Subsequent Suzuki coupling with different aryl boronic acids
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Characterization of the products through NMR spectroscopy and elemental analysis
This research demonstrates the utility of the Suzuki coupling reaction involving boronic acids in medicinal chemistry applications, particularly for developing new potential antibacterial agents .
Advances in Suzuki-Miyaura Coupling Methodology
A comprehensive review published in Chemical Society Reviews analyzed the selection of boron reagents for Suzuki-Miyaura coupling, including boronic acids such as (4-Bromo-3-methylphenyl)boronic acid . The review evaluated seven main classes of boron reagents, examining their properties and mechanisms of transmetalation.
The authors, Lennox and Lloyd-Jones, provided detailed insights into the preparation methods and application conditions for various boronic acid derivatives, contributing valuable information to the field of organoboron chemistry and cross-coupling methodology .
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